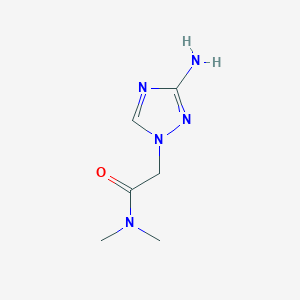

2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-10(2)5(12)3-11-4-8-6(7)9-11/h4H,3H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJULJUUOGRMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-1H-1,2,4-triazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : Recent studies have demonstrated that derivatives of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide exhibit antiviral properties against various RNA viruses. For instance, compounds derived from this structure have shown selective activity against Coxsackievirus B5 with effective concentrations (EC50) ranging from 6 to 18.5 μM .

- Antibacterial and Antimalarial Properties : The incorporation of triazole moieties into pharmaceutical compounds has been linked to enhanced antibacterial and antimalarial activities. Triazoles can stabilize interactions with metal ions in metalloproteases, which may lead to increased efficacy against pathogens .

- Cancer Research : Triazole-containing compounds have been investigated for their potential anti-cancer properties. The structural modifications involving triazole rings can influence the bioactivity and selectivity of anticancer agents .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical pathways:

- Copper-Catalyzed Reactions : One effective method involves copper-catalyzed azide–alkyne cycloaddition (CuAAC), which allows for the formation of triazole derivatives under mild conditions. This method is particularly useful for synthesizing complex molecules with multiple functional groups .

- Microwave-Assisted Synthesis : This technique has been employed to optimize the reaction conditions for synthesizing N-substituted triazoles, enhancing yields and reducing reaction times .

Case Study 1: Antiviral Derivatives

A series of derivatives based on this compound were synthesized and evaluated for their antiviral activity. The study highlighted that specific substitutions on the triazole ring significantly affected the antiviral potency against Coxsackievirus B5. Compounds with a benzylamine moiety demonstrated enhanced activity compared to others .

Case Study 2: Antibacterial Activity

Research has shown that derivatives containing the triazole group exhibit increased antibacterial activity against resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 1,2,4-triazolyl acetamides, with variations in substituents on the triazole ring and the amide nitrogen. Key analogues include:

Structural Insights :

- Amide Variations : Dimethylamide groups improve solubility compared to bulkier substituents like sec-butyl or cyclopropyl-ethyl . Ester derivatives (e.g., ) exhibit lower stability under physiological conditions.

Key Observations :

- The dimethylamide group in the target compound confers superior solubility compared to phenyl-thioether or ester analogues.

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (CAS Number: 1182905-65-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

- Molecular Formula : C₆H₁₁N₅O

- Molecular Weight : 169.19 g/mol

- Structure : The compound features a triazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to the triazole moiety. Triazoles are known to interact with various biological targets:

- Enzyme Inhibition : The presence of the triazole ring allows for the inhibition of specific enzymes. For instance, similar compounds have been shown to inhibit imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis .

- Antiviral Activity : Research indicates that derivatives of triazoles can exhibit antiviral properties. For example, compounds with structural similarities have demonstrated efficacy against viral infections by interfering with viral replication mechanisms .

- Herbicidal Properties : The compound may also function as a systemic herbicide, akin to other triazole derivatives that inhibit growth in specific plant species .

Antiviral Studies

In vitro studies have shown that compounds related to this compound exhibit significant antiviral activity. For instance:

- EC₅₀ Values : Certain derivatives have demonstrated EC₅₀ values as low as 9 µM against specific viruses, indicating strong potency .

Enzyme Inhibition Studies

The inhibition of imidazoleglycerol-phosphate dehydratase by triazole derivatives suggests potential applications in metabolic engineering and synthetic biology:

- Competitive Inhibition : The compound acts as a competitive inhibitor, which can be utilized in yeast cell cultures to select for higher expression levels of HIS3 gene products .

Toxicological Profile

The safety and toxicity profile of this compound is essential for its application:

- Acute Toxicity : Studies indicate that N,N-dimethylacetamide (DMAC), a component of this compound, has a dermal LD₅₀ in rats at approximately 7500 mg/kg and exhibits low skin irritation potential .

Long-term Exposure

Long-term exposure studies have established NOAELs (No Observed Adverse Effect Levels) for DMAC at 300 mg/kg in rats over 24 months . This data is crucial for understanding the safety margins for potential therapeutic use.

Case Studies

Recent case studies involving similar compounds provide insights into their biological activities:

- Antiviral Efficacy : A study demonstrated that triazole derivatives significantly reduced viral loads in infected cell lines when administered at specific concentrations.

- Herbicidal Applications : Field trials indicated that triazole-based herbicides effectively controlled weed populations without adversely affecting crop yields.

Q & A

Q. What are the common synthetic routes for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide?

The compound can be synthesized via two primary methods:

- N-Alkylation : Reacting 3-amino-1H-1,2,4-triazole with dimethylacetamide derivatives using alkylating agents like chloroacetamide under controlled pH and temperature conditions .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the acetamide group. This method requires optimization of solvents (e.g., DMF/H₂O/n-butanol mixtures) and catalysts (e.g., sodium ascorbate and CuSO₄) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of regioisomers (e.g., distinguishing 1,4- vs. 1,5-triazole substitution) .

- FT-IR : Identification of functional groups (e.g., C=O at ~1666 cm⁻¹, NH stretches at ~3262 cm⁻¹) .

- TLC : Monitoring reaction progress and purity using solvent systems like methylene dichloride/methanol (9:1) .

Q. What biological activities are associated with triazole-acetamide derivatives like this compound?

Triazole derivatives exhibit potential as kinase inhibitors, antimicrobial agents, and antitumor candidates due to their ability to form hydrogen bonds and π-π stacking interactions with biological targets. The acetamide moiety enhances solubility and bioavailability .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be optimized during synthesis?

Regioselectivity in CuAAC reactions is influenced by:

- Catalyst Choice : Copper(I) iodide or CuSO₄/sodium ascorbate systems favor 1,4-regioisomers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency and selectivity .

- Temperature Control : Room-temperature reactions minimize side products .

Q. What computational strategies can predict the bioactivity of novel triazole-acetamide analogs?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to guide analog design .

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and intermediates .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Electron-Withdrawing Groups : Substituents like nitro (-NO₂) or chloro (-Cl) on the phenyl ring enhance kinase inhibition by increasing electrophilicity .

- Hydrophobic Moieties : Alkyl chains or aromatic groups improve membrane permeability and target binding .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .

- X-ray Crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding patterns .

Q. What purification challenges arise during large-scale synthesis, and how are they addressed?

- By-Product Removal : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the target compound .

- Solvent Optimization : Ternary solvent systems (e.g., DCM/methanol) improve yield and purity .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.